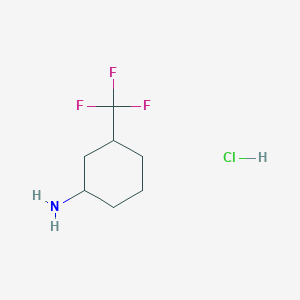

3-(Trifluoromethyl)cyclohexanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Trifluoromethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C7H12F3N·HCl It is a derivative of cyclohexanamine, where a trifluoromethyl group is attached to the cyclohexane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)cyclohexanamine hydrochloride typically involves the introduction of a trifluoromethyl group to a cyclohexanamine precursor. One common method is the reaction of cyclohexanone with trifluoromethylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Trifluoromethyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azido or thiol-substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity, particularly in anticancer applications. A study demonstrated that certain derivatives containing trifluoromethyl groups showed significant inhibitory effects against various cancer cell lines, outperforming traditional chemotherapeutics like Doxorubicin in some cases. For instance, compounds with trifluoromethyl substitutions exhibited IC50 values lower than those of standard drugs against human cancer cell lines such as A549 and HCT116 .

Neuropharmacology

3-(Trifluoromethyl)cyclohexanamine hydrochloride has been investigated for its potential role as a sigma receptor ligand. Sigma receptors are implicated in various neurological disorders, and compounds targeting these receptors may offer therapeutic benefits for conditions like Alzheimer’s disease and motor dysfunctions . The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier .

Materials Science

Synthesis of Functional Materials

The compound is utilized as a precursor in the synthesis of novel materials with specific electronic properties. Its unique structure allows for modifications that enhance the performance of materials used in electronics and photonics. For example, derivatives of 3-(trifluoromethyl)cyclohexanamine have been explored for their potential in creating advanced polymers with tailored properties for use in sensors and actuators .

Agricultural Chemistry

Pesticide Development

The trifluoromethyl group is known to improve the biological activity of agrochemicals. Research has shown that incorporating this functional group into pesticide formulations can enhance their efficacy against pests while reducing toxicity to non-target organisms. Compounds derived from this compound have been tested for their insecticidal properties, showing promising results that warrant further exploration in agricultural applications .

Data Tables

Case Studies

-

Anticancer Efficacy Study

A recent study evaluated several trifluoromethyl-substituted compounds against a panel of human cancer cell lines. The findings indicated that compounds containing the trifluoromethyl group showed enhanced potency compared to traditional chemotherapeutics, with IC50 values indicating superior efficacy against specific cancer types . -

Neuropharmacological Research

Investigations into the sigma receptor activity of this compound revealed potential therapeutic applications for neurodegenerative diseases. The compound demonstrated significant binding affinity to sigma receptors, suggesting a possible role in modulating neurochemical pathways associated with Alzheimer’s disease . -

Pesticide Development Trials

Field trials assessing the insecticidal properties of new formulations containing 3-(trifluoromethyl)cyclohexanamine derivatives showed improved pest control compared to existing products. These formulations exhibited lower toxicity profiles while maintaining high efficacy levels .

Mécanisme D'action

The mechanism of action of 3-(Trifluoromethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Trifluoromethyl)cyclohexylamine

- 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine

- 1-(Difluoromethyl)-3-(trifluoromethyl)benzene

Uniqueness

3-(Trifluoromethyl)cyclohexanamine hydrochloride is unique due to the position of the trifluoromethyl group on the cyclohexane ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets compared to its analogs.

Activité Biologique

3-(Trifluoromethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C7H12F3N·HCl. It is a derivative of cyclohexanamine, notable for its trifluoromethyl group, which significantly influences its biological activity. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves introducing a trifluoromethyl group to a cyclohexanamine precursor. This can be achieved through reductive amination methods using cyclohexanone and trifluoromethylamine, often catalyzed by reducing agents like sodium cyanoborohydride or lithium aluminum hydride.

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes. Inside cells, it interacts with various enzymes and receptors, modulating their activity. The precise pathways depend on the biological context in which the compound is used .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antinociceptive Activity : In studies involving neuropathic pain models in mice, the compound demonstrated significant anti-allodynic effects comparable to established analgesics. For instance, it produced notable relief from mechanical hypersensitivity after 12 days of treatment at doses of 0.5 mg/kg .

- Enzyme Modulation : The compound has been investigated for its potential to act as a biochemical probe in enzyme mechanism studies. Its structural features allow it to interact with specific enzyme targets, influencing their activity .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity. SAR studies have shown that modifications in the position and nature of substituents on the cyclohexane ring can lead to variations in potency against different biological targets .

Study on Neuropathic Pain

A study evaluated the efficacy of this compound against neuropathic pain induced by sciatic nerve cuffing in mice. The results indicated that this compound significantly alleviated mechanical allodynia, showing comparable efficacy to traditional pain relief medications like MY 5445 .

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of compounds containing trifluoromethyl groups, including this compound. The study revealed promising antibacterial activity against various strains, including resistant bacteria, highlighting its potential as a lead compound for antibiotic development .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antinociceptive | Significant relief | |

| Enzyme Inhibition | Modulates activity | |

| Antimicrobial | Effective against resistant strains |

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Potency (IC50/µM) | Notes |

|---|---|---|

| 3-(Trifluoromethyl)cyclohexanamine | <10 | High potency against neuropathic pain |

| MY 5445 | 6.7 | Comparison standard for analgesic efficacy |

| Trifluoromethyl derivatives | Varies | Potency influenced by substituent positioning |

Propriétés

IUPAC Name |

3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSIEAABDZVSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.